Cas no 949898-99-1 (heptadecan-9-yl 4-methylbenzenesulfonate)

heptadecan-9-yl 4-methylbenzenesulfonate structure
949898-99-1 structure
Product Name:heptadecan-9-yl 4-methylbenzenesulfonate
CAS No:949898-99-1
MF:C24H42O3S
MW:410.653486728668
MDL:MFCD14635845
CID:1015866
Update Time:2023-09-15

heptadecan-9-yl 4-methylbenzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • heptadecan-9-yl 4-methylbenzenesulfonate
    • Toluene-4-sulfonic acid 1-octylnonyl ester
    • 1-Octylnonyl 4-methylbenzenesulfonate
    • 9-Heptadecane p-toluenesulfonate
    • 9-Heptadecanol p-toluenesulfonate
    • 9-Heptadecanyl p-toluenesulfonate
    • MDL: MFCD14635845
    • Inchi: 1S/C24H42O3S/c1-4-6-8-10-12-14-16-23(17-15-13-11-9-7-5-2)27-28(25,26)24-20-18-22(3)19-21-24/h18-21,23H,4-17H2,1-3H3
    • InChI Key: WUZFVFUKQALPIJ-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(C)=CC=1)(OC(CCCCCCCC)CCCCCCCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 17

Experimental Properties

  • Density: 0.981±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (1.7E-5 g/L) (25 ºC),

heptadecan-9-yl 4-methylbenzenesulfonate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB446618-1 g
Heptadecan-9-yl 4-methylbenzenesulfonate; 95%
949898-99-1
1g
€281.30 2023-04-22
abcr
AB446618-5 g
Heptadecan-9-yl 4-methylbenzenesulfonate; 95%
949898-99-1
5g
€727.20 2023-04-22
Ambeed
A949273-1g
Heptadecan-9-yl 4-methylbenzenesulfonate
949898-99-1 95%
1g
$202.0 2025-04-14
Ambeed
A949273-5g
Heptadecan-9-yl 4-methylbenzenesulfonate
949898-99-1 97%
5g
$421.0 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268438-1g
Heptadecan-9-yl 4-methylbenzenesulfonate
949898-99-1 97%
1g
¥1836.00 2024-04-24
abcr
AB446618-1g
Heptadecan-9-yl 4-methylbenzenesulfonate, 95%; .
949898-99-1 95%
1g
€285.10 2025-04-14
abcr
AB446618-5g
Heptadecan-9-yl 4-methylbenzenesulfonate, 95%; .
949898-99-1 95%
5g
€738.20 2025-04-14
eNovation Chemicals LLC
Y1243587-1g
heptadecan-9-yl 4-methylbenzenesulfonate
949898-99-1 95%
1g
$315 2024-06-06
1PlusChem
1P00IJ4W-1g
heptadecan-9-yl 4-methylbenzenesulfonate
949898-99-1 95%
1g
$195.00 2023-12-15
A2B Chem LLC
AI63808-1g
Heptadecan-9-yl 4-methylbenzenesulfonate
949898-99-1 95%
1g
$169.00 2024-07-18

heptadecan-9-yl 4-methylbenzenesulfonate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  rt; 2 h, rt
Reference
Synthesis and characterization of a thiadiazole/benzimidazole-based copolymer for solar cell applications
Chen, Guan-yu; Lan, Shang-che; Lin, Po-yu; Chu, Chih-wei; Wei, Kung-hwa, Journal of Polymer Science, 2010, 48(20), 4456-4464

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Reference
Synthesis and structure-property relationship of carbazole-alt-benzothiadiazole copolymers
Oriou, Jules; Ng, Feifei; Hadziioannou, Georges; Brochon, Cyril; Cloutet, Eric, Journal of Polymer Science, 2015, 53(17), 2059-2068

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  rt; 0 °C
Reference
polycarbazole-polyoxadiazole-based light emitting polymers with good luminescent efficiency and stability for light emitting devices
, Korea, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  0 °C; 20 h, rt
Reference
Monomer and electroluminescent polymer, its preparation method and application
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triethylamine, hydrochloride Solvents: Dichloromethane ;  90 min, rt
Reference
Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof
, Korea, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triethylamine, hydrochloride Solvents: Dichloromethane ;  0 °C; 90 min, 0 °C
Reference
Organic semiconductor material and photovoltaic device with it
, Korea, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Reference
Bridging Small Molecules to Conjugated Polymers: Efficient Thermally Activated Delayed Fluorescence with a Methyl-Substituted Phenylene Linker
Rao, Jiancheng; Liu, Xinrui; Li, Xuefei; Yang, Liuqing; Zhao, Lei; et al, Angewandte Chemie, 2020, 59(3), 1320-1326

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  0 - 5 °C
1.2 Solvents: Dichloromethane ;  0 - 5 °C; 90 min, 0 - 5 °C
1.3 Reagents: Water
Reference
Production of organic semiconductor material containing amine oxide group for OLED
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  0 - 5 °C
1.2 Solvents: Dichloromethane ;  90 min, 0 - 5 °C
Reference
Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Solvents: Water ;  rt
Reference
A General and Air-tolerant Strategy to Conjugated Polymers within Seconds under Palladium(I) Dimer Catalysis
Magnin, Guillaume; Clifton, Jamie; Schoenebeck, Franziska, Angewandte Chemie, 2019, 58(30), 10179-10183

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  0 °C; 90 min, 0 °C
Reference
Carbazole nematic liquid crystals
Bao, Weixiao; Reddy Billa, Muralidhar; Kassireddy, Krishna; Haro, Marta; Kelly, Michael J.; et al, Liquid Crystals, 2010, 37(10), 1289-1303

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 2 h, rt
Reference
Carbazole-based π-conjugated polyazomethines: Effects of catenation and comonomer insertion on optoelectronic features
Garbay, G.; Muccioli, L.; Pavlopoulou, E.; Hanifa, A.; Hadziioannou, G.; et al, Polymer, 2017, 119, 274-284

Production Method 13

Reaction Conditions
1.1 Reagents: Pyridine ,  Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 12 h, rt
1.2 Solvents: Water ;  30 min, rt
Reference
Conjugated polymers and their electron-donating organic materials, photovoltaic element materials, and photovoltaic elements
, Japan, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Pyridine ,  Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 12 h, rt
Reference
Carbon nanotube composites, organic semiconductor composites, and field-effect transistors
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 8 h, rt
Reference
Synthesis and biological evaluation of galactofuranosyl alkyl thio-glycosides as inhibitors of Mycobacteria
Davis, Chris B.; Hartnell, Regan D.; Madge, Paul D.; Owen, David J.; Thomson, Robin J.; et al, Carbohydrate Research, 2007, 342(12-13), 1773-1780

heptadecan-9-yl 4-methylbenzenesulfonate Raw materials

heptadecan-9-yl 4-methylbenzenesulfonate Preparation Products

heptadecan-9-yl 4-methylbenzenesulfonate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:949898-99-1)heptadecan-9-yl 4-methylbenzenesulfonate
Order Number:A1067890
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:38
Price ($):379.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:949898-99-1)heptadecan-9-yl 4-methylbenzenesulfonate
A1067890
Purity:99%
Quantity:5g
Price ($):379.0
Email